molecular formula C12H13ClN2O2S B5719131 1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole

1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No.: B5719131
M. Wt: 284.76 g/mol
InChI Key: WIBSWBGXUIHJKY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group and a chloromethylphenyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chloromethylation: The final step involves the chloromethylation of the phenyl ring using chloromethyl methyl ether or similar reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new C-N or C-S bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloromethylphenyl group may enhance binding affinity and specificity towards the target. Pathways involved in its action include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:

    1-(4-Methylphenyl)sulfonyl-3,5-dimethylpyrazole: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but without the methyl group, which may affect its solubility and interaction with targets.

    1-(4-Chloro-2-methylphenyl)sulfonyl-3-methylpyrazole: Lacks one methyl group on the pyrazole ring, influencing its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSWBGXUIHJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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